

Application Note: Comprehensive Characterization of 3-(2,5-Difluorophenoxy)piperidine

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Compound of Interest

Compound Name: 3-(2,5-Difluorophenoxy)piperidine

CAS No.: 946726-18-7

Cat. No.: B1439172

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Abstract

This guide outlines the analytical control strategy for **3-(2,5-Difluorophenoxy)piperidine**, a critical pharmacophore used in the synthesis of next-generation kinase inhibitors and GPCR ligands. Due to the coexistence of a secondary amine, a chiral center at the C3 position, and a fluorinated aromatic ring, this molecule presents unique analytical challenges. This protocol details an orthogonal approach utilizing

F-NMR for structural fingerprinting, High-pH Reversed-Phase HPLC for achiral purity, and Polysaccharide-based Normal Phase HPLC for enantiomeric excess (ee) determination.

Structural Context & Critical Quality Attributes (CQAs)

The molecule consists of a piperidine ring ether-linked to a 2,5-difluorobenzene moiety. Three specific structural features dictate the analytical strategy:

- The Secondary Amine (): Causes severe peak tailing on standard C18 columns due to silanol interactions.

- The C3 Chiral Center: The biological activity is often enantiomer-specific (typically S- or R-enantiomer), making Enantiomeric Purity a critical release specification.

- The Difluoro Substitution: Provides a unique handle for

F-NMR, allowing rapid identification of regioisomers (e.g., 2,4-difluoro impurities) that mass spectrometry cannot distinguish.

Physicochemical Profile

Property	Value (Approximate)	Analytical Implication
Molecular Formula		Monoisotopic Mass: 213.10 Da
Solubility	High in MeOH, DMSO; Low in Water (neutral pH)	Diluents must be organic-rich.
Chromophore	nm	UV detection is viable but requires low background solvents.

Identification Strategy: The Orthogonal Approach Protocol A: Nuclear Magnetic Resonance (NMR)

While

-NMR is standard,

F-NMR is the definitive identification tool for this molecule because it eliminates background noise from hydrocarbon impurities.

Experimental Setup:

- Solvent: DMSO-

(Preferred to prevent amine proton exchange broadening).

- Internal Standard:

-Trifluorotoluene (

-63.7 ppm) for quantitative NMR (qNMR).

Expected Spectral Signature:

- ¹H-NMR:
 - 1.5–3.0 ppm: Piperidine ring multiplets (8H).
 - 4.3 ppm: Multiplet (1H) at C3 (chiral center), shifted downfield by oxygen.
 - 6.8–7.3 ppm: Aromatic protons (3H), showing complex splitting due to and coupling.
- ¹⁹F-NMR (Decoupled):
 - Two distinct singlets (or doublets if coupled) in the range of -110 to -135 ppm.
 - Differentiation: Regioisomers (e.g., 3,4-difluoro) will show significantly different shifts (typically >5 ppm difference), providing specificity that LC-MS lacks.

Protocol B: Mass Spectrometry

- Ionization: ESI Positive Mode ().
- Fragmentation: In MS/MS, expect cleavage of the ether bond, yielding a piperidine fragment () and a difluorophenol fragment.

Achiral Purity & Impurity Profiling (HPLC)[1]

Challenge: The basic piperidine nitrogen interacts with residual silanols on silica columns, causing peak tailing. Solution: Use a High-pH stable hybrid column. This deprotonates the amine (neutral form), improving peak shape and retention.

Method Parameters (Validated)

Parameter	Condition
Column	Waters XBridge C18 or Phenomenex Gemini C18 (4.6 x 150 mm, 3.5 μ m)
Mobile Phase A	10 mM Ammonium Bicarbonate (pH 10.0 with)
Mobile Phase B	Acetonitrile (LC-MS Grade)
Flow Rate	1.0 mL/min
Gradient	5% B to 95% B over 15 min; Hold 3 min.
Detection	UV @ 270 nm (Primary); 220 nm (Secondary for non-aromatic impurities)
Column Temp	35°C

Impurity Logic:

- RT ~ 2-3 min: Unreacted 3-hydroxypiperidine (polar).
- RT ~ 8-9 min: Main Analyte.
- RT ~ 10-12 min: 2,5-Difluorophenol (if ether cleavage occurs) and bis-alkylated impurities.

Chiral Resolution Protocol

Separating the enantiomers of 3-substituted piperidines is difficult due to the free amine.

Critical Step: You must use a basic additive in the mobile phase to suppress ionization, or the peaks will not resolve.

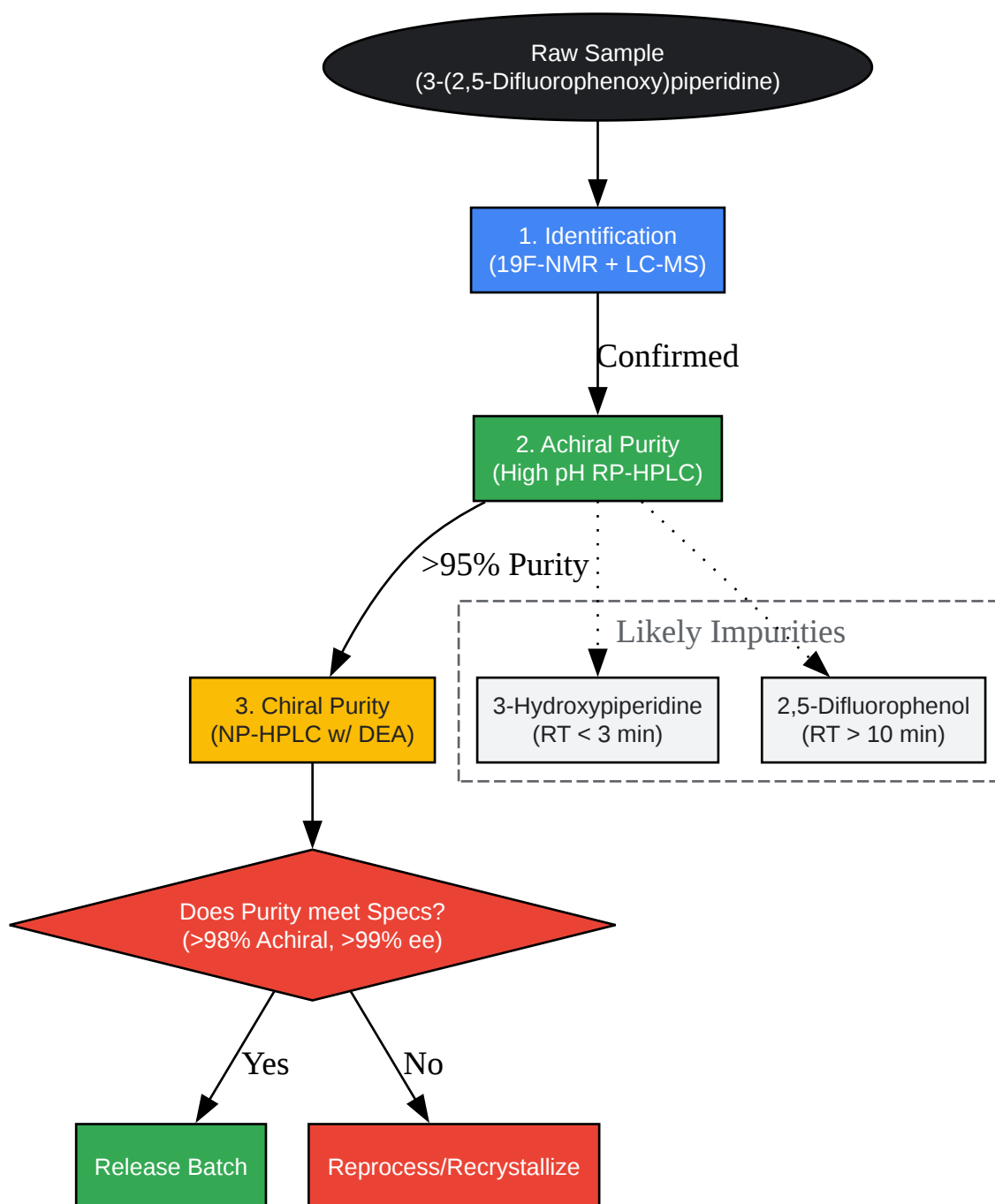
Method: Normal Phase Chiral HPLC

- Column: Daicel Chiralpak AD-H or Chiralcel OD-H (Amylose/Cellulose derivatives).
- Mobile Phase: n-Hexane : Isopropanol : Diethylamine (DEA)
 - Ratio: 90 : 10 : 0.1 (v/v/v).

- Rationale: The DEA competes for silanol sites and keeps the piperidine neutral, allowing the chiral selector to interact with the spatial geometry of the C3 ether linkage.
- Expected Separation: Resolution () > 2.0 is typical. If , switch to Chiralpak IG (immobilized phase) which tolerates stronger solvents like DCM.

Analytical Workflow Visualization

The following diagram illustrates the decision matrix for characterizing a batch of **3-(2,5-Difluorophenoxy)piperidine**.



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Caption: Figure 1: Integrated analytical workflow ensuring structural identity, chemical purity, and stereochemical integrity.

References & Authoritative Grounding

- International Council for Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1). [1][2] (Guidelines for validating the HPLC methods described above).
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Sources

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